1-([2,3'-Bipyridin]-4-ylmethyl)-3-ethylurea
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Overview
Description
1-([2,3’-Bipyridin]-4-ylmethyl)-3-ethylurea is an organic compound that belongs to the class of bipyridine derivatives. Bipyridine compounds are known for their ability to form complexes with metal ions, making them valuable in various fields such as coordination chemistry, catalysis, and materials science . This specific compound features a bipyridine moiety linked to an ethylurea group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,3’-Bipyridin]-4-ylmethyl)-3-ethylurea typically involves the following steps:
Formation of the Bipyridine Moiety: The bipyridine core can be synthesized through various coupling reactions, such as the Suzuki, Stille, or Negishi coupling reactions. These reactions involve the coupling of pyridine derivatives in the presence of a palladium catalyst.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using appropriate alkyl halides.
Formation of the Urea Group: The ethylurea group can be synthesized by reacting ethylamine with an isocyanate or by using phosgene derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-([2,3’-Bipyridin]-4-ylmethyl)-3-ethylurea can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of bipyridine N-oxides.
Reduction: Formation of reduced bipyridine derivatives.
Substitution: Formation of N-alkyl or N-acyl bipyridine derivatives.
Scientific Research Applications
1-([2,3’-Bipyridin]-4-ylmethyl)-3-ethylurea has several scientific research applications:
Coordination Chemistry: It acts as a ligand to form complexes with transition metals, which are useful in catalysis and materials science.
Biological Studies: The compound can be used to study the interaction of bipyridine derivatives with biological macromolecules, such as proteins and DNA.
Medicinal Chemistry:
Industrial Applications: Used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-([2,3’-Bipyridin]-4-ylmethyl)-3-ethylurea involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, facilitating various catalytic processes. The bipyridine moiety can also interact with biological targets, such as enzymes or receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar metal-binding properties.
4,4’-Bipyridine: Known for its use in the synthesis of viologens and coordination polymers.
3,4’-Bipyridine: Used in medicinal chemistry for the treatment of heart failure.
Uniqueness
1-([2,3’-Bipyridin]-4-ylmethyl)-3-ethylurea is unique due to the presence of the ethylurea group, which can impart additional chemical reactivity and biological activity compared to other bipyridine derivatives. This makes it a versatile compound for various applications in chemistry, biology, and industry.
Properties
IUPAC Name |
1-ethyl-3-[(2-pyridin-3-ylpyridin-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-2-16-14(19)18-9-11-5-7-17-13(8-11)12-4-3-6-15-10-12/h3-8,10H,2,9H2,1H3,(H2,16,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYONSOIWUBTYKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1=CC(=NC=C1)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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